molecular formula C21H26O3 B14686423 2-(2,4,4-Trimethylpentan-2-yl)phenyl 2-hydroxybenzoate CAS No. 27479-27-2

2-(2,4,4-Trimethylpentan-2-yl)phenyl 2-hydroxybenzoate

Cat. No.: B14686423
CAS No.: 27479-27-2
M. Wt: 326.4 g/mol
InChI Key: VDLMSJJXZBGABQ-UHFFFAOYSA-N
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Description

2-(2,4,4-Trimethylpentan-2-yl)phenyl 2-hydroxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group substituted with a 2-hydroxybenzoate moiety and a 2,4,4-trimethylpentan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,4-Trimethylpentan-2-yl)phenyl 2-hydroxybenzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with 2-(2,4,4-trimethylpentan-2-yl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for the efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,4-Trimethylpentan-2-yl)phenyl 2-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form quinones.

    Reduction: The ester bond can be reduced to form the corresponding alcohol and acid.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and acids.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

2-(2,4,4-Trimethylpentan-2-yl)phenyl 2-hydroxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Utilized in the formulation of cosmetics, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,4,4-Trimethylpentan-2-yl)phenyl 2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be related to its inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4,4-Trimethylpentan-2-yl)phenol: Shares the same phenyl and 2,4,4-trimethylpentan-2-yl groups but lacks the 2-hydroxybenzoate moiety.

    2-Hydroxybenzoic Acid (Salicylic Acid): Contains the 2-hydroxybenzoate moiety but lacks the phenyl and 2,4,4-trimethylpentan-2-yl groups.

Uniqueness

2-(2,4,4-Trimethylpentan-2-yl)phenyl 2-hydroxybenzoate is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

CAS No.

27479-27-2

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

IUPAC Name

[2-(2,4,4-trimethylpentan-2-yl)phenyl] 2-hydroxybenzoate

InChI

InChI=1S/C21H26O3/c1-20(2,3)14-21(4,5)16-11-7-9-13-18(16)24-19(23)15-10-6-8-12-17(15)22/h6-13,22H,14H2,1-5H3

InChI Key

VDLMSJJXZBGABQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=CC=C1OC(=O)C2=CC=CC=C2O

Origin of Product

United States

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